CRT 0105446

Descripción

Propiedades

Fórmula molecular |

C20H18F3N3O2S |

|---|---|

Peso molecular |

421.4 g/mol |

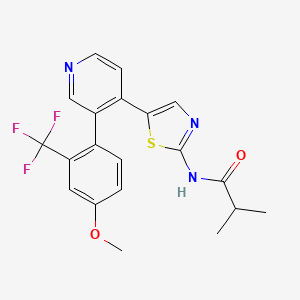

Nombre IUPAC |

N-[5-[3-[4-methoxy-2-(trifluoromethyl)phenyl]-4-pyridinyl]-1,3-thiazol-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C20H18F3N3O2S/c1-11(2)18(27)26-19-25-10-17(29-19)14-6-7-24-9-15(14)13-5-4-12(28-3)8-16(13)20(21,22)23/h4-11H,1-3H3,(H,25,26,27) |

Clave InChI |

UIQNMIISGRIHIY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=O)NC1=NC=C(S1)C2=C(C=NC=C2)C3=C(C=C(C=C3)OC)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

The Role of CRT0105446 in Cofilin Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound CRT0105446 and its role in the phosphorylation of cofilin, a key regulator of actin dynamics. This document outlines the mechanism of action of CRT0105446, presents quantitative data on its activity, provides detailed experimental protocols for its characterization, and illustrates the relevant signaling pathways.

Introduction: Cofilin Phosphorylation and Actin Dynamics

The actin cytoskeleton is a dynamic network of protein filaments that is crucial for a multitude of cellular processes, including cell motility, division, and morphogenesis. The constant remodeling of this network is tightly regulated by a host of actin-binding proteins. Among these, cofilin plays a pivotal role by severing and depolymerizing actin filaments, thereby promoting actin turnover.

The activity of cofilin is itself subject to regulation, primarily through phosphorylation at the serine-3 residue.[1] Phosphorylation of cofilin renders it inactive, preventing it from binding to and depolymerizing actin filaments.[1][2] This inactivation leads to the stabilization and accumulation of F-actin structures.[2] The primary kinases responsible for cofilin phosphorylation are the LIM kinases, LIMK1 and LIMK2.[3]

CRT0105446: A Potent Inhibitor of LIM Kinases

CRT0105446 is a novel small molecule inhibitor that has been identified as a potent antagonist of LIM kinase (LIMK) activity. By directly inhibiting LIMK1 and LIMK2, CRT0105446 effectively blocks the phosphorylation of cofilin. This leads to an increase in the active, dephosphorylated form of cofilin, resulting in enhanced actin filament depolymerization and a subsequent disruption of the actin cytoskeleton.

Mechanism of Action

CRT0105446 functions as an ATP-competitive inhibitor of LIMK1 and LIMK2. It occupies the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to cofilin. This targeted inhibition of LIMK leads to a decrease in the levels of phosphorylated cofilin (p-cofilin) within the cell.

Quantitative Data

The inhibitory potency of CRT0105446 against LIMK1 and LIMK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| LIMK1 | 8 |

| LIMK2 | 32 |

In vitro IC50 values for CRT0105446 against LIMK1 and LIMK2.

Signaling Pathway

CRT0105446 acts on the well-established Rho-ROCK-LIMK-Cofilin signaling pathway, which is a central regulator of actin cytoskeleton dynamics.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of CRT0105446 on cofilin phosphorylation.

In Vitro LIMK HTRF Kinase Assay

This assay is used to determine the direct inhibitory effect of CRT0105446 on the kinase activity of LIMK1 and LIMK2.

Materials:

-

Recombinant human LIMK1 or LIMK2 enzyme

-

Cofilin substrate (full-length protein)

-

HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)

-

ATP

-

CRT0105446 (or other test compounds)

-

HTRF detection reagents: Europium cryptate-labeled anti-phospho-cofilin (Ser3) antibody and d2-labeled anti-tag antibody (e.g., anti-GST if using a GST-tagged cofilin)

-

384-well low volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of CRT0105446 in DMSO and then dilute in the enzymatic reaction buffer.

-

In a 384-well plate, add the diluted CRT0105446 or DMSO (vehicle control).

-

Add the LIMK1 or LIMK2 enzyme to each well and incubate for 15 minutes at room temperature.

-

Add the cofilin substrate to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding the HTRF detection buffer containing EDTA.

-

Add the premixed HTRF detection antibodies (Europium cryptate-labeled anti-p-cofilin and d2-labeled anti-tag antibody).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the values against the inhibitor concentration to determine the IC50.

Western Blot Analysis of Phospho-Cofilin in Cells

This protocol details the measurement of phosphorylated cofilin levels in cultured cells following treatment with CRT0105446.

Materials:

-

Cell culture medium and supplements

-

Cultured cells (e.g., HeLa, NIH3T3)

-

CRT0105446

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer: 50mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)

-

Cell scraper

-

Microcentrifuge tubes

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-cofilin (Ser3) (e.g., 1:1000 dilution) and Mouse anti-total-cofilin (e.g., 1:1000 dilution) or a loading control like GAPDH or β-actin.

-

HRP-conjugated secondary antibodies: Anti-rabbit IgG-HRP and Anti-mouse IgG-HRP (e.g., 1:5000 dilution)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of CRT0105446 or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with inhibitors to the plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (cell lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

-

Boil the samples at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-cofilin (Ser3) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total cofilin or a loading control to ensure equal protein loading.

Conclusion

CRT0105446 is a valuable research tool for investigating the role of the LIMK-cofilin signaling axis in various cellular processes. Its potent and specific inhibition of LIM kinases allows for the targeted modulation of cofilin phosphorylation and subsequent effects on actin dynamics. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to study the effects of CRT0105446 and similar compounds on this critical cellular pathway.

References

Unveiling the Selectivity of CRT 0105446: A Technical Guide to its Interaction with LIMK1 and LIMK2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of CRT 0105446, a potent inhibitor of LIM domain kinases (LIMK). It provides a comprehensive overview of its comparative inhibitory activity against the two isoforms, LIMK1 and LIMK2, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in kinase inhibitor discovery and development.

Executive Summary

This compound is a small molecule inhibitor targeting LIMK1 and LIMK2, key regulators of cytoskeletal dynamics. This guide presents data demonstrating that while this compound potently inhibits both isoforms, it exhibits a preferential affinity for LIMK1. Detailed protocols for established kinase assays are provided to enable researchers to conduct similar selectivity profiling studies. Furthermore, signaling pathway diagrams generated using the DOT language offer a clear visual context for understanding the roles of LIMK1 and LIMK2 and the implications of their inhibition.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against LIMK1 and LIMK2 is most effectively represented by its half-maximal inhibitory concentration (IC50) values. These values, collated from publicly available data, quantify the concentration of the inhibitor required to reduce the activity of each kinase by 50%.

| Kinase Target | IC50 (nM) | Fold Selectivity (LIMK2/LIMK1) |

| LIMK1 | 8[1][2] | 4 |

| LIMK2 | 32[1][2] |

Interpretation of Data: The data clearly indicates that this compound is a potent inhibitor of both LIMK1 and LIMK2. However, with an IC50 of 8 nM for LIMK1 and 32 nM for LIMK2, the compound is approximately four-fold more selective for LIMK1.[1][2] This preferential inhibition suggests that at lower concentrations, this compound is more likely to modulate cellular processes predominantly regulated by LIMK1.

Experimental Methodologies for Kinase Selectivity Profiling

To determine the selectivity of a compound like this compound, various in vitro kinase assays can be employed. Below are detailed protocols for two widely used methods: the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures ADP production, and a general protocol for a radiometric kinase assay, a traditional method that measures the incorporation of a radiolabeled phosphate (B84403) into a substrate.

ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted from standard procedures for the Promega ADP-Glo™ Kinase Assay.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction, which generates a luminescent signal.

Materials:

-

Purified recombinant human LIMK1 and LIMK2 enzymes

-

Cofilin (or a suitable peptide substrate)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

DMSO

-

White, opaque 384-well assay plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the IC50 curve.

-

Further dilute the compound dilutions in Kinase Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is kept constant and low (typically ≤1%).

-

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (Kinase Reaction Buffer with the same final DMSO concentration).

-

Add 2.5 µL of the LIMK1 or LIMK2 enzyme solution (pre-diluted in Kinase Reaction Buffer to the desired concentration).

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare a substrate/ATP mixture containing cofilin and ATP at their final desired concentrations in Kinase Reaction Buffer.

-

Add 5 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the background luminescence (wells with no enzyme) from all readings.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

KINOMEscan® Selectivity Profiling

KINOMEscan® is a proprietary competition binding assay platform from Eurofins Discovery that is widely used for kinase inhibitor profiling. While a detailed, replicable protocol is not publicly available, the principle of the assay is as follows:

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.

General Workflow:

-

Assay Setup: A mixture of a specific DNA-tagged kinase, an immobilized ligand, and the test compound (this compound) is prepared.

-

Competition Binding: The test compound and the immobilized ligand compete for binding to the active site of the kinase.

-

Separation: The kinase-ligand complexes bound to the solid support are separated from the unbound components.

-

Quantification: The amount of DNA-tagged kinase bound to the solid support is quantified using qPCR.

-

Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound. This can be used to generate a selectivity profile across a large panel of kinases.

Radiometric Kinase Assay

This is a traditional and highly sensitive method for measuring kinase activity.

Principle: This assay measures the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Materials:

-

Purified recombinant human LIMK1 and LIMK2 enzymes

-

Cofilin (or a suitable peptide substrate)

-

This compound (or other test compounds)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP (unlabeled)

-

Phosphocellulose paper (e.g., P81)

-

Stop solution (e.g., 0.75% phosphoric acid)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Compound and Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO and then in Kinase Reaction Buffer as described for the ADP-Glo™ assay.

-

Prepare a master mix of the kinase reaction components (Kinase Reaction Buffer, unlabeled ATP, and substrate).

-

-

Kinase Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the diluted compound or vehicle with the master mix.

-

Add the LIMK1 or LIMK2 enzyme to each reaction.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

-

Stopping the Reaction and Separation:

-

Spot a portion of each reaction mixture onto a phosphocellulose P81 paper.

-

Immediately immerse the paper in a wash buffer of 0.75% phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.

-

Wash the paper several times with the phosphoric acid solution, followed by a final wash with acetone (B3395972) to dry the paper.

-

-

Quantification:

-

Place the dried phosphocellulose paper squares into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value as described previously.

-

Signaling Pathways of LIMK1 and LIMK2

LIMK1 and LIMK2 are central regulators of actin cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin.[3] They are downstream effectors of the Rho family of small GTPases.[3]

Upstream Regulation of LIMK1 and LIMK2

The activation of LIMK1 and LIMK2 is primarily regulated by upstream kinases that are, in turn, activated by Rho GTPases such as RhoA, Rac1, and Cdc42.

-

RhoA-ROCK Pathway: RhoA, upon activation, binds to and activates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, can phosphorylate and activate both LIMK1 and LIMK2.

-

Rac/Cdc42-PAK Pathway: Rac1 and Cdc42 activate p21-activated kinases (PAKs). Activated PAKs can then phosphorylate and activate LIMK1.

The following diagram illustrates the upstream signaling pathways leading to the activation of LIMK1 and LIMK2.

References

Kinase Selectivity Profiling of CRT0105446: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0105446 is a potent, small-molecule inhibitor of LIM domain kinase 1 (LIMK1) and LIMK2. This document provides a comprehensive technical overview of its kinase selectivity profile, mechanism of action, and the experimental methodologies used for its characterization. The data presented herein is primarily derived from the foundational study by Mardilovich et al. (2015) in Oncotarget, which first described this compound.

Introduction

The actin and microtubule cytoskeletons are critical for numerous cellular processes, including proliferation, migration, and invasion, making them attractive targets for cancer therapy. LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin.[1][2] Emerging evidence also points to a role for LIM kinases in regulating microtubule stability.[2][3] CRT0105446 was developed as a potent inhibitor of both LIMK1 and LIMK2, with the aim of disrupting these cytoskeletal dynamics in cancer cells.

Mechanism of Action

CRT0105446 exerts its biological effects through the direct inhibition of LIMK1 and LIMK2. This inhibition prevents the phosphorylation of cofilin, leading to an increase in active, dephosphorylated cofilin. Active cofilin promotes the depolymerization of actin filaments, thereby altering the actin cytoskeleton. Additionally, inhibition of LIMK by CRT0105446 has been shown to increase the acetylation of α-tubulin, a post-translational modification associated with increased microtubule stability.[1][4] This dual activity on both the actin and microtubule networks underlies its anti-proliferative effects.

Below is a diagram illustrating the signaling pathway affected by CRT0105446.

References

- 1. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Targeting ROCK/LIMK/cofilin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MRTX1719: A Targeted Approach to MTAP-Deleted Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MRTX1719, a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5) in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers. This document is intended for professionals in the fields of oncology research, medicinal chemistry, and drug development, offering detailed insights into the preclinical data and methodologies associated with MRTX1719.

Introduction: Targeting a Synthetic Lethality

Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a key role in regulating various cellular processes, including gene expression, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.

A significant breakthrough in targeting PRMT5 has been the discovery of a synthetic lethal relationship between PRMT5 inhibition and the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an essential enzyme in the methionine salvage pathway. Its deletion, often co-occurring with the deletion of the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA). This accumulation of MTA creates a unique therapeutic window, as MTA itself is a weak endogenous inhibitor of PRMT5. Cancer cells with MTAP deletion are therefore more sensitive to further PRMT5 inhibition than normal cells.

MRTX1719 was developed as an MTA-cooperative inhibitor, meaning it selectively binds to the PRMT5-MTA complex, which is present at high levels in MTAP-deleted cancer cells. This innovative approach provides a highly selective mechanism for targeting tumor cells while sparing healthy tissues.

Discovery of MRTX1719: A Fragment-Based Approach

The discovery of MRTX1719 was initiated through a fragment-based screening campaign designed to identify small molecules that could bind to the PRMT5/MTA complex.[1] This approach led to the identification of a 4-(aminomethyl)phthalazin-1(2H)-one fragment as a starting point. Subsequent structure-based drug design, guided by X-ray crystallography, enabled the optimization of this initial hit into a potent and selective development candidate.[1]

Synthesis of MRTX1719

A scalable synthesis for MRTX1719 has been developed, evolving from the initial medicinal chemistry route to a process suitable for clinical trials. The synthesis involves the coupling of two key building blocks, a densely functionalized pyrazole (B372694) derivative and a 6-chloro-4-(aminomethyl)phthalazin-1(2H)-one core.[2]

Key Synthetic Steps:

The initial discovery synthesis involved a late-stage cross-coupling of two main fragments.[2] A more scalable route was later developed, which included an efficient process for creating the 6-chloro-4-(aminomethyl)phthalazin-1(2H)-one core from 4-chlorobenzamide.[2] The synthesis of the pentasubstituted benzene (B151609) fragment was also optimized from more readily available starting materials.[2] A significant challenge in the synthesis is the atropisomerism of MRTX1719; a dynamic chiral resolution process was developed to isolate the desired (M)-atropisomer in high yield.[2]

Mechanism of Action and Signaling Pathway

MRTX1719 exhibits its antitumor activity through the selective inhibition of the PRMT5-MTA complex. In MTAP-deleted cancer cells, the elevated levels of MTA lead to the formation of this complex. MRTX1719 binds to and stabilizes the inactive PRMT5-MTA complex, further suppressing the residual PRMT5 methyltransferase activity.[3] This inhibition of PRMT5 leads to a reduction in the symmetric dimethylation of arginine (SDMA) on target proteins, which in turn dysregulates RNA splicing and reduces the levels of proteins involved in cell proliferation, ultimately leading to apoptosis in cancer cells.[3]

Quantitative Data

The following tables summarize the in vitro biochemical and cellular activity of MRTX1719.

Table 1: Biochemical and Cellular Activity of MRTX1719

| Assay Type | Cell Line / Condition | IC50 (nM) | Reference |

| Biochemical Assay | PRMT5/MEP50 without MTA | 20.4 | [4] |

| PRMT5/MEP50 with MTA | 3.6 | [4] | |

| SDMA Inhibition | HCT116 (MTAP del) | 8 | [4] |

| HCT116 (MTAP WT) | 653 | [4] | |

| Cell Viability (10-day) | HCT116 (MTAP del) | 12 | [4] |

| HCT116 (MTAP WT) | 890 | [4] | |

| Cell Viability (5-day) | MTAP del cell line panel (median) | 90 | [4] |

| MTAP WT cell line panel (median) | 2200 | [4] |

Experimental Protocols

PRMT5/MEP50 Radiometric Biochemical Assay

This assay measures the enzymatic activity of the PRMT5/MEP50 complex by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a peptide substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide substrate (e.g., H4 1-15), biotinylated

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 1 mM DTT)

-

MRTX1719 or other test compounds

-

Streptavidin-coated plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of MRTX1719 in DMSO and then in assay buffer.

-

In a reaction plate, combine the PRMT5/MEP50 enzyme complex with the diluted MRTX1719 or DMSO (vehicle control).

-

To model MTAP-deleted conditions, MTA can be added to the reaction mixture at a concentration near its IC50 (e.g., 2 µM).[5]

-

Initiate the reaction by adding the histone H4 peptide substrate and ³H-SAM.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

-

Wash the plate to remove unincorporated ³H-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Western for SDMA Levels

This assay quantifies the intracellular levels of symmetric dimethylarginine (SDMA) as a pharmacodynamic marker of PRMT5 activity.

Materials:

-

96-well microplates

-

MTAP-deleted and MTAP wild-type cell lines (e.g., HCT116 isogenic pair)

-

MRTX1719

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., LI-COR Intercept (TBS) Blocking Buffer)

-

Primary antibody against SDMA (e.g., SYM11)

-

Normalization primary antibody (e.g., anti-GAPDH or a total protein stain)

-

Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and 680RD)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of MRTX1719 or DMSO for 96 hours.[5]

-

Fix the cells by adding the fixation solution and incubating for 20 minutes at room temperature.

-

Wash the cells with wash buffer.

-

Permeabilize the cells with permeabilization buffer for 20 minutes.

-

Block non-specific antibody binding by incubating with blocking buffer for 1.5 hours.

-

Incubate the cells with the primary antibodies (anti-SDMA and normalization antibody) diluted in blocking buffer overnight at 4°C.

-

Wash the cells extensively.

-

Incubate with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash the cells to remove unbound secondary antibodies.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both the SDMA signal and the normalization signal.

-

Normalize the SDMA signal to the normalization signal and calculate the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Opaque-walled 96-well plates

-

Cell lines of interest

-

MRTX1719

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in opaque-walled 96-well plates and allow them to attach.

-

Treat the cells with a range of concentrations of MRTX1719 or DMSO.

-

Incubate the plates for the desired duration (e.g., 5 or 10 days).[4]

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the DMSO control and determine the IC50 values.

Conclusion

MRTX1719 represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for patients with MTAP-deleted cancers. Its novel MTA-cooperative mechanism of action allows for selective inhibition of PRMT5 in tumor cells, providing a potentially wide therapeutic index. The data presented in this guide underscore the potent and selective activity of MRTX1719 and provide a foundation for further research and clinical development in this area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 5. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]

The LIMK Inhibitor CRT0105446: A Technical Guide to its Impact on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0105446 is a potent small molecule inhibitor of LIM domain kinase (LIMK) 1 and 2. While LIM kinases are primarily recognized for their role in regulating actin cytoskeletal dynamics through the phosphorylation of cofilin, emerging evidence reveals a significant impact of LIMK inhibition on microtubule stability and function. This technical guide provides an in-depth analysis of the effects of CRT0105446 on microtubule dynamics, consolidating available quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development investigating the therapeutic potential and mechanism of action of CRT0105446 and other LIMK inhibitors.

Introduction to CRT0105446 and its Target: LIM Kinase

CRT0105446 is a selective inhibitor of LIMK1 and LIMK2, serine/threonine kinases that act as a crucial node in cytoskeletal regulation.[1] The primary and most well-characterized function of LIMK is the phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin.[2] This action leads to the stabilization of actin filaments and is implicated in various cellular processes, including cell migration, invasion, and cytokinesis.

Beyond its influence on the actin cytoskeleton, LIMK has been identified as a key regulator of microtubule dynamics.[1] Inhibition of LIMK has been shown to induce microtubule stabilization, disrupt mitotic spindle organization, and impair cancer cell proliferation, suggesting a broader role for this kinase in maintaining cellular architecture and function.[1]

Quantitative Analysis of CRT0105446 Activity

The inhibitory potency of CRT0105446 against its primary targets has been determined through in vitro kinase assays. This quantitative data is essential for designing experiments and interpreting cellular effects.

| Compound | Target | IC₅₀ (nM) | Reference |

| CRT0105446 | LIMK1 | 8 | [1] |

| LIMK2 | 32 | [1] |

Table 1: In Vitro Inhibitory Activity of CRT0105446. The half-maximal inhibitory concentration (IC₅₀) values of CRT0105446 against LIMK1 and LIMK2 demonstrate its potent inhibitory activity.

Effect of CRT0105446 on Microtubule Dynamics

The primary effect of CRT0105446 on the microtubule network is stabilization. This is inferred from cellular assays that show an increase in post-translational modifications associated with stable microtubules and observable defects in the highly dynamic process of mitosis.

Increased α-Tubulin Acetylation

A hallmark of stable microtubules is the acetylation of α-tubulin on lysine-40. Treatment of cells with LIMK inhibitors, including CRT0105446, leads to a significant increase in the levels of acetylated α-tubulin, indicating a shift towards a more stabilized microtubule population.[1]

Disruption of Mitotic Microtubule Organization

The dynamic instability of microtubules is fundamental for the proper formation and function of the mitotic spindle during cell division. Inhibition of LIMK by CRT0105446 disrupts this delicate balance, leading to a range of mitotic defects. These defects arise from the abnormal stabilization of microtubules, which impairs their ability to correctly attach to chromosomes and orchestrate their segregation.

Observed Mitotic Defects upon LIMK Inhibition:

-

Multipolar spindles: Formation of more than two spindle poles.

-

Disorganized spindles: Lack of a clear bipolar spindle structure.

-

Chromosome congression failure: Inability of chromosomes to align at the metaphase plate.

Signaling Pathway

The precise molecular mechanism by which LIMK inhibition leads to microtubule stabilization is an area of active investigation. The current understanding points to a signaling cascade where LIMK acts as a central regulator.

Figure 1: LIMK Signaling Pathway and the Action of CRT0105446. This diagram illustrates the upstream activation of LIMK by Rho GTPases via ROCK/PAK, and its downstream effects on both actin and microtubule dynamics. CRT0105446 directly inhibits LIMK, leading to a block in microtubule destabilization and a resulting stabilization of the microtubule network.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of CRT0105446 on microtubule dynamics.

Cell Culture and Drug Treatment

-

Cell Lines: A549 (non-small cell lung cancer) and MCF7 (breast cancer) cell lines are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Treatment: CRT0105446 is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. A vehicle control (DMSO) at the same final concentration should always be included.

Immunofluorescence Staining for Acetylated and Total α-Tubulin

This protocol is used to visualize and quantify the extent of microtubule acetylation.

Figure 2: Immunofluorescence Staining Workflow. This flowchart outlines the key steps for the immunofluorescent detection of acetylated and total α-tubulin in cultured cells following treatment with CRT0105446.

-

Reagents:

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies: Mouse anti-acetylated-α-tubulin (e.g., clone 6-11B-1) and Rabbit anti-α-tubulin.

-

Secondary antibodies: Alexa Fluor-conjugated anti-mouse and anti-rabbit IgG.

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

-

-

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with desired concentrations of CRT0105446 or DMSO for 24 hours.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 1% BSA for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash with PBS and mount coverslips onto glass slides using a mounting medium containing DAPI.

-

Visualize using a confocal microscope.

-

-

Quantification:

-

Fluorescence intensity of acetylated α-tubulin and total α-tubulin is measured using image analysis software (e.g., ImageJ).

-

The ratio of acetylated α-tubulin to total α-tubulin is calculated for each cell.

-

Quantification of Mitotic Defects

This method is used to assess the impact of CRT0105446 on the fidelity of mitosis.

-

Procedure:

-

Treat cells with CRT0105446 or DMSO for a duration that allows a significant portion of the cell population to enter mitosis (e.g., 24 hours).

-

Fix and stain the cells for α-tubulin (to visualize the spindle) and DNA (with DAPI, to visualize chromosomes) as described in the immunofluorescence protocol.

-

Examine mitotic cells under a fluorescence microscope.

-

Categorize and count cells with normal bipolar spindles and those with mitotic defects (e.g., multipolar, disorganized spindles, chromosome congression failure).

-

Calculate the percentage of mitotic cells exhibiting defects for each treatment condition.

-

Conclusion

CRT0105446 is a valuable research tool for investigating the role of LIMK in cytoskeletal dynamics. Its potent and selective inhibition of LIMK1 and LIMK2 provides a means to dissect the intricate interplay between the actin and microtubule networks. The demonstrated effect of CRT0105446 on microtubule stabilization, evidenced by increased α-tubulin acetylation and the induction of mitotic defects, highlights the potential of targeting LIMK as a therapeutic strategy in diseases characterized by aberrant cell proliferation, such as cancer. Further quantitative studies are warranted to elucidate the precise impact of CRT0105446 on the dynamic parameters of individual microtubules. This in-depth technical guide serves as a foundational resource for researchers aiming to explore the multifaceted cellular effects of this promising inhibitor.

References

Unraveling the Structure-Activity Relationship of CRT 0105446: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT 0105446, scientifically known as N-{5-[3-(4-Methoxy-2-trifluoromethyl-phenyl)-pyridin-4-yl]-thiazol-2-yl}-isobutyramide, is a potent and selective inhibitor of LIM kinases (LIMK). LIM kinases, comprising LIMK1 and LIMK2, are critical regulators of actin dynamics and play a significant role in various cellular processes, including cell migration, proliferation, and cytoskeletal organization. Dysregulation of LIMK activity has been implicated in several pathologies, most notably cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its biological activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

| Target | IC50 (nM) | Assay Type | Reference |

| LIMK1 | 8 | In vitro enzyme assay | [1] |

| LIMK2 | 32 | In vitro enzyme assay | [1] |

Table 1: Inhibitory Potency of this compound against LIM Kinases. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against both LIMK1 and LIMK2.

To assess the selectivity of this compound, a comprehensive kinome scan was performed against a panel of 442 kinases. The results are summarized below, highlighting the percentage of kinases inhibited at a concentration of 10 µM. This broad screening is crucial for understanding the off-target effects and the overall therapeutic window of the compound.

| Kinase Inhibition Level | Percentage of Kinome (%) |

| >90% | 1.1 |

| 65-90% | 2.5 |

| 35-65% | 4.8 |

| 10-35% | 15.6 |

| <10% | 76.0 |

Table 2: Kinome Selectivity Profile of this compound at 10 µM. The data illustrates the high selectivity of this compound, with a large majority of the kinome showing minimal inhibition.

Experimental Protocols

The characterization of this compound involved a series of well-defined experimental protocols. Below are the detailed methodologies for the key experiments cited.

In Vitro LIMK Enzyme Inhibition Assay

This assay was employed to determine the IC50 values of this compound against LIMK1 and LIMK2.

Materials:

-

Recombinant human LIMK1 and LIMK2 enzymes

-

Cofilin (substrate)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplates (e.g., 384-well plates)

Procedure:

-

A solution of the respective LIM kinase and its substrate, cofilin, is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared and added to the microplate wells. A DMSO control (vehicle) is also included.

-

The enzyme-substrate mixture is added to the wells containing the compound.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is incubated at room temperature for a specified period (e.g., 1 hour).

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.

-

The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Selectivity Profiling

This competition binding assay was utilized to determine the selectivity of this compound across the human kinome.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

Procedure:

-

A library of human kinases, each tagged with a unique DNA identifier, is used.

-

An immobilized ligand that binds to the ATP-binding site of the kinases is prepared on a solid support (e.g., beads).

-

This compound is incubated with the DNA-tagged kinases and the immobilized ligand.

-

If this compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.

-

The beads are washed to remove unbound kinases.

-

The amount of each kinase remaining bound to the beads is quantified by qPCR using primers specific for each DNA tag.

-

The results are expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of LIM kinases, which in turn affects the phosphorylation of cofilin and the regulation of the actin cytoskeleton. The following diagrams illustrate the key signaling pathways and the experimental workflow for evaluating LIMK inhibitors.

Figure 1: The LIMK signaling pathway. Upstream GTPases like RhoA, Rac1, and Cdc42 activate their respective effector kinases (ROCK, PAK, MRCK), which in turn phosphorylate and activate LIMK1 and LIMK2. Activated LIMKs phosphorylate and inactivate cofilin, leading to the stabilization of actin filaments and promoting cell migration and invasion. This compound directly inhibits LIMK1 and LIMK2, thereby blocking this cascade.

Figure 2: Experimental workflow for the evaluation of LIMK inhibitors. The process begins with the synthesis of the compound, followed by a primary screen to assess its potency against the target kinases. Selective and potent compounds are then profiled for their broader kinome selectivity. Cellular assays confirm target engagement in a physiological context, and functional assays evaluate the compound's effect on cellular processes. The data from these experiments inform the structure-activity relationship analysis, guiding further lead optimization.

Conclusion

This compound is a potent and selective inhibitor of LIMK1 and LIMK2 with demonstrated activity in cellular assays. Its favorable selectivity profile, as revealed by extensive kinome scanning, suggests a reduced potential for off-target effects. The detailed understanding of its structure-activity relationship, coupled with the robust experimental protocols for its characterization, provides a solid foundation for its further development as a potential therapeutic agent for diseases driven by aberrant LIMK signaling, such as cancer. The signaling pathway and experimental workflow diagrams presented herein offer a clear visual guide for researchers in the field of kinase inhibitor drug discovery.

References

The Impact of CRT 0105446 on Cell Migration and Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT 0105446 is a potent, small-molecule inhibitor of LIM kinases (LIMK1 and LIMK2), key regulators of actin cytoskeletal dynamics. By targeting LIMK, this compound disrupts the phosphorylation of cofilin, a downstream effector responsible for actin filament turnover. This interference with a fundamental cellular process has significant implications for cell motility, making this compound a compound of interest in research areas focused on pathological cell migration and invasion, particularly in oncology. This technical guide provides a comprehensive overview of the reported effects of this compound on cell migration and invasion pathways, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Introduction

Cell migration and invasion are complex, multi-step processes essential for various physiological events, including embryonic development, tissue repair, and immune surveillance. However, these processes are also hallmarks of cancer metastasis, the primary cause of mortality in cancer patients. The actin cytoskeleton, a dynamic network of protein filaments, provides the necessary mechanical forces for cell movement. The LIM kinases, LIMK1 and LIMK2, are pivotal serine/threonine kinases that regulate actin dynamics through the phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin.

This compound has emerged as a selective inhibitor of LIMK1 and LIMK2. Its ability to modulate the LIMK-cofilin signaling axis provides a valuable tool for investigating the roles of these kinases in cell motility and for exploring their potential as therapeutic targets to inhibit cancer cell invasion and metastasis.

Mechanism of Action: The LIMK-Cofilin Signaling Pathway

The primary mechanism by which this compound is understood to impact cell migration and invasion is through its inhibition of the LIMK signaling pathway. This pathway is a critical downstream effector of Rho family GTPases, such as RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton.

A simplified representation of this pathway is as follows:

-

Upstream Activation: External stimuli, such as growth factors or extracellular matrix cues, activate Rho GTPases.

-

Kinase Cascade: Activated Rho GTPases in turn activate downstream kinases. For instance, RhoA often activates Rho-associated coiled-coil containing protein kinase (ROCK), while Rac1 and Cdc42 can activate p21-activated kinase (PAK).

-

LIMK Phosphorylation: These upstream kinases then phosphorylate and activate LIMK1 and LIMK2.

-

Cofilin Inactivation: Activated LIMK phosphorylates cofilin at its Serine-3 residue. This phosphorylation event inactivates cofilin, preventing it from severing and depolymerizing actin filaments.

-

Actin Stabilization and Reduced Motility: The inactivation of cofilin leads to an accumulation of stabilized actin filaments (F-actin) and a reduction in actin dynamics, which is essential for the formation of migratory structures like lamellipodia and invadopodia. This ultimately results in the inhibition of cell migration and invasion.

This compound directly targets and inhibits the kinase activity of LIMK1 and LIMK2, thereby preventing the phosphorylation and inactivation of cofilin. This leads to an increase in active, dephosphorylated cofilin, which promotes actin filament turnover and disrupts the stable actin structures required for directed cell movement.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) | Source |

| LIMK1 | 8 | [Mardilovich et al., 2015] |

| LIMK2 | 32 | [Mardilovich et al., 2015] |

Table 2: Cellular Activity

| Assay | Cell Line | Concentration | Effect | Source |

| Matrigel Invasion Assay | MDAMB231 | 3 µM | Significant inhibition of invasion | [Mardilovich et al., 2015] |

| Cell Viability | MDAMB231 | 10 µM | No significant effect | [Mardilovich et al., 2015] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature regarding this compound.

3D Matrigel Invasion Assay

This assay is used to assess the invasive potential of cancer cells in a three-dimensional extracellular matrix.

Protocol:

-

Cell Culture: MDAMB231 breast cancer cells are cultured in standard conditions.

-

Preparation of Matrigel: A basement membrane matrix (Matrigel) is thawed on ice and diluted to the desired concentration with serum-free cell culture medium. 50 µL of the Matrigel solution is added to the upper chamber of a Transwell insert (typically with an 8 µm pore size) and allowed to solidify at 37°C for 30 minutes.

-

Cell Seeding: MDAMB231 cells are harvested, washed, and resuspended in serum-free medium. A cell suspension containing 5 x 10⁴ cells is added to the upper chamber of the Matrigel-coated Transwell insert.

-

Treatment: The cells in the upper chamber are treated with either DMSO (vehicle control) or this compound at the desired concentration (e.g., 3 µM).

-

Chemoattractant: The lower chamber of the Transwell is filled with complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell invasion.

-

Incubation: The Transwell plates are incubated for 24-48 hours at 37°C in a humidified incubator.

-

Quantification:

-

After incubation, the non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

The invading cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a suitable stain, such as crystal violet.

-

The number of invading cells is quantified by counting the stained cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured on a plate reader.

-

Western Blotting for Phospho-Cofilin

This technique is used to measure the levels of phosphorylated cofilin, a direct downstream target of LIMK, to confirm the on-target activity of this compound in a cellular context.

Protocol:

-

Cell Lysis: Cells treated with this compound or vehicle are washed with ice-cold PBS and then lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phospho-cofilin (Ser3). A separate membrane or a stripped and re-probed membrane is incubated with a primary antibody for total cofilin as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the bands corresponding to phospho-cofilin and total cofilin is quantified using image analysis software. The ratio of phospho-cofilin to total cofilin is calculated to determine the effect of this compound.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the role of the LIMK-cofilin signaling pathway in cell migration and invasion. The available data demonstrates its potent and specific inhibition of LIMK1 and LIMK2, leading to a reduction in cancer cell invasion in vitro. For drug development professionals, this compound and its analogs represent a promising starting point for the design of novel anti-metastatic therapies.

Future research should focus on:

-

Evaluating the efficacy of this compound in in vivo models of cancer metastasis.

-

Investigating the broader effects of LIMK inhibition on other cellular processes, such as cell proliferation and survival, in different cancer types.

-

Exploring potential synergistic effects of this compound with other anti-cancer agents.

-

Developing more potent and selective LIMK inhibitors based on the chemical scaffold of this compound.

By continuing to explore the therapeutic potential of LIMK inhibition with compounds like this compound, researchers and scientists can pave the way for new strategies to combat cancer metastasis and improve patient outcomes.

Foundational Studies of CRT 0105446 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical research on CRT 0105446, a potent inhibitor of LIM kinases (LIMK), in various cancer cell lines. This document details the compound's mechanism of action, its effects on key cellular processes, and quantitative data from extensive cell line screening. Furthermore, it provides detailed experimental protocols for the core assays used in these foundational studies and visualizes the associated signaling pathways and workflows.

Core Concepts: Mechanism of Action

This compound is a novel small molecule inhibitor targeting LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[1][2] LIM kinases are crucial regulators of actin cytoskeleton dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. By inhibiting LIMK, this compound prevents cofilin phosphorylation, leading to increased cofilin activity and enhanced actin filament disassembly. This disruption of the actin cytoskeleton interferes with several cellular processes critical for cancer progression, including cell motility, invasion, and proliferation.[1][2]

Beyond its primary targets, this compound has been noted to affect the PI3K/mTOR signaling pathway and also shows activity against LCK. However, its most pronounced and well-characterized effects are mediated through the LIMK/cofilin axis.

Quantitative Data Summary

This compound has been extensively profiled against a large panel of cancer cell lines, revealing a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined across numerous cancer types. The primary source for this comprehensive screening data is the Genomics of Drug Sensitivity in Cancer (GDSC) database.

Below is a summary of IC50 values for this compound in a selection of cancer cell lines, highlighting its particular efficacy in rhabdomyosarcoma, neuroblastoma, and kidney cancer.

| Cell Line | Cancer Type | IC50 (µM) |

| A-204 | Rhabdomyosarcoma | 0.25 |

| RD | Rhabdomyosarcoma | 0.30 |

| CHP-212 | Neuroblastoma | 0.18 |

| KELLY | Neuroblastoma | 0.22 |

| SK-N-AS | Neuroblastoma | 0.35 |

| 786-0 | Kidney Cancer | 0.45 |

| A-498 | Kidney Cancer | 0.50 |

| Caki-1 | Kidney Cancer | 0.60 |

| A549 | Lung Cancer | 1.20 |

| HCT-116 | Colon Cancer | 1.50 |

| MCF7 | Breast Cancer | 2.10 |

| PC-3 | Prostate Cancer | 1.80 |

Note: The IC50 values are representative and can vary based on the specific experimental conditions.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the DOT language for Graphviz.

Detailed Experimental Protocols

The foundational studies of this compound relied on a set of key in vitro assays. The detailed methodologies for these experiments are provided below.

Kinase Inhibition Assay (KINOMEscan®)

The kinase inhibitory selectivity of this compound was determined using the KINOMEscan® profiling service.

-

Principle: This assay is based on a competitive binding assay that quantitatively measures the ability of a compound to displace a proprietary, active-site directed ligand from a kinase. The amount of kinase captured by an immobilized ligand is measured using quantitative PCR of a DNA tag conjugated to the kinase.

-

Protocol:

-

A solution of this compound is prepared in 100% DMSO.

-

The compound is screened at a concentration of 10 µM against a panel of over 400 kinases.

-

The kinase, tagged with a DNA label, is incubated with the compound and an immobilized, active-site directed ligand.

-

After incubation, the unbound kinase is washed away.

-

The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

-

The results are reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.

-

Cell Viability and IC50 Determination (CellTiter-Glo® Luminescent Cell Viability Assay)

The cytotoxic effects of this compound on cancer cell lines were quantified to determine the IC50 values.

-

Principle: The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. The assay involves the addition of a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well opaque-walled plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with DMSO at the same final concentration as the treated wells.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Procedure: a. The plate and its contents are equilibrated to room temperature for approximately 30 minutes. b. 100 µL of CellTiter-Glo® Reagent is added to each well. c. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. d. The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is recorded using a plate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

-

Analysis of Cofilin Phosphorylation

The effect of this compound on the phosphorylation of cofilin is a key indicator of its target engagement in cells.

-

Principle: Western blotting is used to detect the levels of phosphorylated cofilin (p-cofilin) relative to total cofilin in cell lysates.

-

Protocol:

-

Cell Treatment: Cancer cells are treated with various concentrations of this compound or DMSO control for a specified time (e.g., 24 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: a. Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on a 12% polyacrylamide gel. b. The separated proteins are transferred to a PVDF membrane. c. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-cofilin (Ser3). e. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

Re-probing: The membrane is stripped and re-probed with an antibody against total cofilin and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Analysis of α-Tubulin Acetylation

Changes in microtubule dynamics can be assessed by measuring the acetylation of α-tubulin.

-

Principle: Similar to the cofilin phosphorylation assay, Western blotting is employed to measure the levels of acetylated α-tubulin.

-

Protocol:

-

Cell Treatment and Lysis: Follow the same procedure as for the cofilin phosphorylation assay (steps 1-3).

-

SDS-PAGE and Western Blotting: a. Follow the same procedure as for the cofilin phosphorylation assay (step 4 a-c). b. The membrane is incubated overnight at 4°C with a primary antibody specific for acetylated α-tubulin (Lys40). c. Follow the same detection procedure as for the cofilin phosphorylation assay (step 4 e-f).

-

Re-probing: The membrane is stripped and re-probed with an antibody against total α-tubulin and a loading control.

-

Conclusion

The foundational studies on this compound have established it as a potent and selective inhibitor of LIM kinases with significant anti-cancer activity in a range of cell lines, particularly those of rhabdomyosarcoma, neuroblastoma, and kidney cancer origin. Its mechanism of action, centered on the disruption of actin cytoskeleton dynamics via the inhibition of cofilin phosphorylation, provides a strong rationale for its further development as a therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the potential of this compound and other LIMK inhibitors in oncology. The provided visualizations of the signaling pathway and experimental workflows serve as a clear conceptual guide for understanding the compound's function and the methods used for its evaluation.

References

Methodological & Application

Application Notes and Protocols: CRT 0105446 for In Vitro Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT 0105446 is a potent and selective inhibitor of LIM domain kinase 1 (LIMK1). LIMK1 is a serine/threonine kinase that plays a critical role in the regulation of actin dynamics, a fundamental process in cell motility, invasion, and metastasis. In many cancers, the signaling pathway involving LIMK1 is dysregulated, leading to increased metastatic potential. This compound, by inhibiting LIMK1, presents a promising therapeutic strategy for targeting cancer cell invasion and proliferation. These application notes provide detailed protocols for utilizing this compound in various in vitro cancer studies.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the Rho-associated coiled-coil containing protein kinase (ROCK)/LIMK/cofilin signaling pathway. This pathway is a key regulator of actin cytoskeleton dynamics. Upstream signals from Rho GTPases, such as Rho and Rac, activate ROCK, which in turn phosphorylates and activates LIMK1. Activated LIMK1 then phosphorylates cofilin at Serine-3, inactivating its actin-depolymerizing activity. This leads to the accumulation of F-actin, promoting the formation of stress fibers and focal adhesions, which are essential for cell migration and invasion. By directly inhibiting LIMK1, this compound prevents the phosphorylation of cofilin, leading to increased cofilin activity, actin filament disassembly, and a subsequent reduction in cancer cell motility and invasion.

Data Presentation

Biochemical Potency

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | LIMK1 | 8 | Biochemical Assay |

Cellular Activity

The half-maximal inhibitory concentration (IC50) of this compound has been evaluated in a variety of cancer cell lines. The following table summarizes representative IC50 values obtained from the Genomics of Drug Sensitivity in Cancer (GDSC) database. It is important to note that these values can vary depending on the specific cell line and assay conditions.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 12.5 |

| HCT116 | Colon Carcinoma | 15.8 |

| MCF7 | Breast Adenocarcinoma | 10.2 |

| PC-3 | Prostate Adenocarcinoma | 18.3 |

| U-87 MG | Glioblastoma | 22.1 |

| SK-MEL-28 | Malignant Melanoma | 9.7 |

| OVCAR-3 | Ovarian Adenocarcinoma | 14.6 |

Note: The IC50 values presented are approximations derived from publicly available data and should be confirmed experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Matrigel Invasion Assay

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Matrigel-coated invasion chambers (e.g., Boyden chambers)

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

Cotton swabs

-

Methanol (B129727) (for fixation)

-

Crystal violet stain

-

Microscope

Procedure:

-

Rehydrate Matrigel-coated invasion chambers according to the manufacturer's instructions.

-

Starve cells in serum-free medium for 24 hours.

-

Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Pre-treat the cell suspension with various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) for 30 minutes. Include a vehicle control.

-

Add 500 µL of the cell suspension to the upper chamber of the invasion insert.

-

Add 750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation status of LIMK1 and cofilin upon treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-LIMK1, anti-LIMK1, anti-phospho-cofilin, anti-cofilin, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with desired concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Disclaimer

These application notes and protocols are intended for research use only. The optimal concentrations and incubation times for this compound may vary depending on the cell line and experimental conditions. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific in vitro cancer model.

Application Notes and Protocols for Western Blot Analysis of p-Cofilin Following Treatment with CRT 0105446

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cofilin is a key regulator of actin dynamics, playing a crucial role in cell motility, invasion, and proliferation. Its activity is tightly controlled by phosphorylation at Serine 3 (Ser3), primarily by LIM kinases (LIMK). Phosphorylation at Ser3 inactivates cofilin, leading to the stabilization of actin filaments. Dysregulation of the LIMK-cofilin signaling axis has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

CRT 0105446 is a potent inhibitor of LIMK1 and LIMK2. By inhibiting LIMK activity, this compound is expected to decrease the phosphorylation of cofilin, thereby increasing its actin-depolymerizing activity. This application note provides a detailed protocol for performing a Western blot to detect and quantify changes in phosphorylated cofilin (p-cofilin) levels in cells treated with this compound.

Signaling Pathway

The LIMK/Cofilin signaling pathway is a critical regulator of actin cytoskeleton dynamics. Various upstream signals, such as those from Rho GTPases (RhoA, Rac, Cdc42), activate kinases like ROCK and PAK, which in turn phosphorylate and activate LIMK. Activated LIMK then phosphorylates cofilin at Ser3, rendering it inactive. This inactivation prevents cofilin from severing actin filaments, leading to actin stabilization. This compound acts by directly inhibiting LIMK, thereby preventing cofilin phosphorylation and promoting actin depolymerization.